molecular formula C10H10NO2+ B12062114 1-hydroxy-6-methoxyquinolin-1-ium

1-hydroxy-6-methoxyquinolin-1-ium

Cat. No.: B12062114
M. Wt: 176.19 g/mol
InChI Key: GNLFGKRRSYZLGG-UHFFFAOYSA-N
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Description

1-Hydroxy-6-methoxyquinolin-1-ium is a quaternary ammonium compound characterized by a quinoline backbone substituted with a hydroxyl (-OH) group at position 1 and a methoxy (-OCH₃) group at position 6. The positive charge on the nitrogen atom in the quinolinium ring enhances its solubility in polar solvents and facilitates interactions with anions or metal ions.

Properties

Molecular Formula

C10H10NO2+

Molecular Weight

176.19 g/mol

IUPAC Name

1-hydroxy-6-methoxyquinolin-1-ium

InChI

InChI=1S/C10H10NO2/c1-13-9-4-5-10-8(7-9)3-2-6-11(10)12/h2-7,12H,1H3/q+1

InChI Key

GNLFGKRRSYZLGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)[N+](=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-6-methoxyquinolin-1-ium can be synthesized through several methods. One common approach involves the reaction of 6-methoxyquinoline with an oxidizing agent to introduce the hydroxy group at the first position. This reaction typically requires specific conditions such as the presence of a strong acid or base to facilitate the oxidation process.

Industrial Production Methods: In an industrial setting, the synthesis of 1-hydroxy-6-methoxyquinolin-1-ium may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-6-methoxyquinolin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be further oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Hydroxy-6-methoxyquinolin-1-ium has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-hydroxy-6-methoxyquinolin-1-ium involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 1-Hydroxy-6-methoxyquinolin-1-ium: Features a hydroxyl group at position 1 and methoxy at position 6. The quaternary nitrogen increases polarity and ionic character.
  • 6-Methoxy-N-ethylquinolinium iodide (MEQ): Substituted with an ethyl group at N1 and methoxy at C6. The iodide counterion stabilizes the charge, making it suitable for biological staining .
  • 8-Hydroxyquinoline derivatives (Q1, Q2): Hydroxy at C8 and quinoxaline moieties. These act as corrosion inhibitors by chelating Fe²⁺/Fe³⁺ in acidic environments .
  • 6-Methoxyquinoline: Lacks the hydroxyl group and quaternary nitrogen, serving primarily as a chemical intermediate .
  • 1-(6-Methoxyquinolin-4-yl)propan-1-ol (DADQQN): Contains a hydroxyl group on a propane chain attached to C4 of methoxyquinoline, likely influencing its binding properties .

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
1-Hydroxy-6-methoxyquinolin-1-ium* C₁₀H₁₀NO₂⁺ 178.20 Not reported Polar solvents
6-Methoxy-N-ethylquinolinium iodide C₁₂H₁₄INO 315.16 Not reported Water, DMSO
8-Hydroxyquinoline derivatives Varies ~300–350 >200 Acetonitrile, DMSO
6-Methoxyquinoline C₁₀H₉NO 159.18 18–20 Organic solvents

*Inferred from analogs.

Hydrogen Bonding and Crystallography

  • The hydroxyl group in 1-hydroxy-6-methoxyquinolin-1-ium likely forms O–H···O/N hydrogen bonds, akin to patterns observed in 2-carboxy-6-(quinolin-1-ium-8-yloxy)benzoate . Such interactions influence crystal lattice stability and solubility.
  • SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of similar quinoline derivatives, enabling precise determination of bond lengths and angles .

Research Findings and Data Table

Table 1: Comparative Analysis of Key Compounds

Compound Key Functional Groups Primary Application Reference
1-Hydroxy-6-methoxyquinolin-1-ium -OH, -OCH₃, quaternary N Potential pharmaceuticals Inferred
6-Methoxy-N-ethylquinolinium iodide -OCH₃, -CH₂CH₃, I⁻ Biological staining
8-Hydroxyquinoline derivatives -OH, quinoxaline Corrosion inhibition
6-Methoxyquinoline -OCH₃ Chemical intermediate
DADQQN -OH, -OCH₃, propane chain Supramolecular chemistry

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